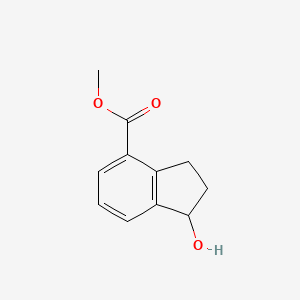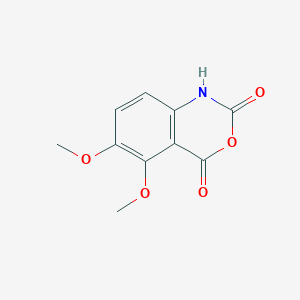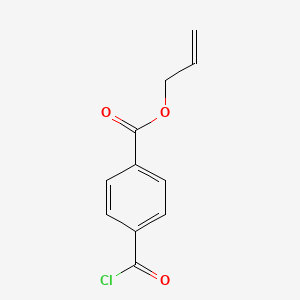
Cyclopentadienylniobium(V) tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadienylniobium(V) tetrachloride is an organometallic compound with the chemical formula C₅H₅NbCl₄. It is a member of the metallocene family, which consists of compounds containing a metal sandwiched between two cyclopentadienyl anions. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentadienylniobium(V) tetrachloride can be synthesized through the reaction of niobium pentachloride with cyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
- Dissolving niobium pentachloride in a suitable solvent such as tetrahydrofuran (THF).
- Adding cyclopentadiene to the solution.
- Allowing the reaction to proceed at a controlled temperature, usually around room temperature.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods: While the laboratory synthesis of cyclopentadienyl niobium tetrachloride is well-documented, industrial production methods are less common due to the specialized nature of the compound. similar principles apply, with a focus on maintaining an inert atmosphere and controlling reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentadienylniobium(V) tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand exchange can be facilitated by using donor solvents like THF or by adding other ligands directly to the reaction mixture.
Major Products Formed:
Oxidation: Niobium pentachloride (NbCl₅) and other higher oxidation state niobium compounds.
Reduction: Niobium trichloride (NbCl₃) and other lower oxidation state niobium compounds.
Substitution: Various cyclopentadienyl niobium complexes with different ligands.
Aplicaciones Científicas De Investigación
Cyclopentadienylniobium(V) tetrachloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the context of metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into the potential use of cyclopentadienyl niobium tetrachloride in developing new pharmaceuticals, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
Cyclopentadienylniobium(V) tetrachloride can be compared with other metallocenes, such as:
- Cyclopentadienyl titanium trichloride (CpTiCl₃)
- Cyclopentadienyl zirconium tetrachloride (CpZrCl₄)
- Cyclopentadienyl tantalum tetrachloride (CpTaCl₄)
Uniqueness: this compound is unique due to its specific electronic configuration and the stability provided by the cyclopentadienyl ligand. This stability allows it to participate in a wide range of reactions and makes it a valuable compound in both research and industrial applications.
Comparación Con Compuestos Similares
- Cyclopentadienyl titanium trichloride (CpTiCl₃): Used in similar catalytic applications but with different reactivity due to the titanium center.
- Cyclopentadienyl zirconium tetrachloride (CpZrCl₄): Known for its use in polymerization reactions.
- Cyclopentadienyl tantalum tetrachloride (CpTaCl₄): Exhibits unique reactivity due to the larger atomic size of tantalum.
Propiedades
Fórmula molecular |
C5H5Cl4Nb |
|---|---|
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;niobium(5+);tetrachloride |
InChI |
InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q-1;;;;;+5/p-4 |
Clave InChI |
SWDAPTYDZYVMGV-UHFFFAOYSA-J |
SMILES canónico |
[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


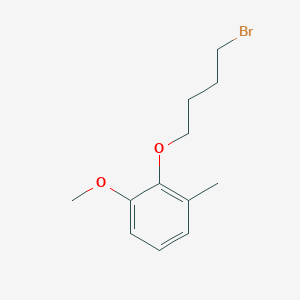
![6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-3-methyl-2,3-dihydro-1-benzofuran](/img/structure/B8323991.png)
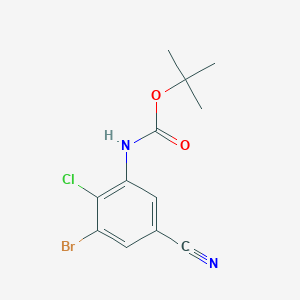
![[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-phenyl-methanone](/img/structure/B8324001.png)
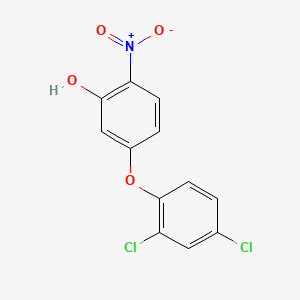
![2-[p-(2-Thenoyl)phenyl]acetic acid](/img/structure/B8324020.png)

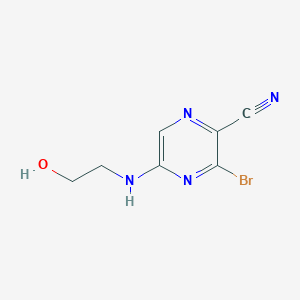
![3-[(2-Methyl-1-pyrrolidinyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B8324046.png)

